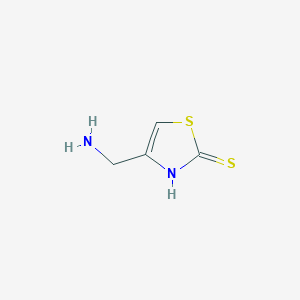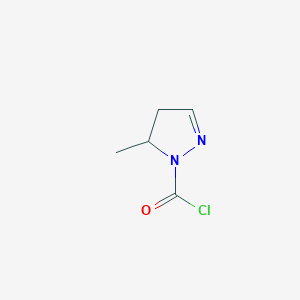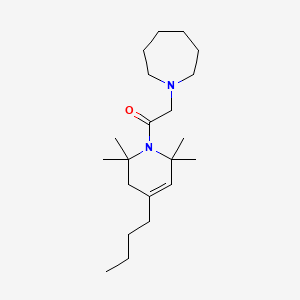
Benzenamine, 4-chloro-N-(4-pyridinylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4-chloro-N-(4-pyridinylmethylene)- is an organic compound with the molecular formula C12H9ClN2 It is a derivative of benzenamine (aniline) where the amino group is substituted with a 4-chloro and a 4-pyridinylmethylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-chloro-N-(4-pyridinylmethylene)- typically involves the condensation reaction between 4-chlorobenzenamine and 4-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a catalyst such as acetic acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Benzenamine, 4-chloro-N-(4-pyridinylmethylene)- can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, resulting in compounds with different properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzenamine, 4-chloro-N-(4-pyridinylmethylene)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, 4-chloro-N-(4-pyridinylmethylene)- depends on its interaction with molecular targets. It can act as an inhibitor or activator of specific enzymes or receptors. The imine group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorine and pyridine groups contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenamine, 4-chloro-N-(2-pyridinylmethylene)
- Benzenamine, 3-chloro-N-(4-pyridinylmethylene)
- Benzenamine, 2-chloro-N-(4-pyridinylmethylene)
Uniqueness
Benzenamine, 4-chloro-N-(4-pyridinylmethylene)- is unique due to the specific positioning of the chloro and pyridinylmethylene groups, which influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
55643-84-0 |
|---|---|
Fórmula molecular |
C12H9ClN2 |
Peso molecular |
216.66 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C12H9ClN2/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-9H |
Clave InChI |
BIBVSZULZHYLJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=CC2=CC=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


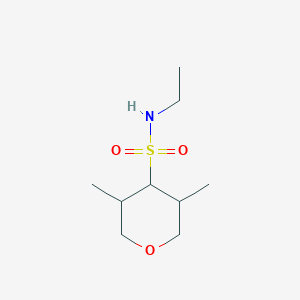
![ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate](/img/structure/B13950938.png)
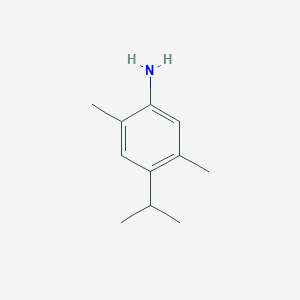

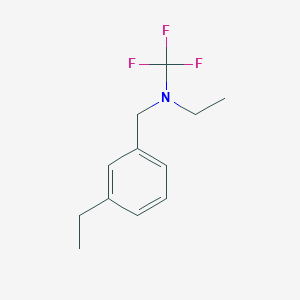
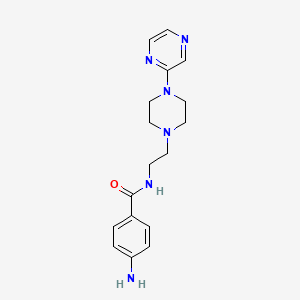

![2-(2-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13950960.png)

